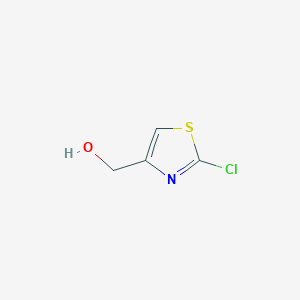

2-Chloro-4-(hydroxymethyl)thiazole

Beschreibung

Significance of the Thiazole (B1198619) Scaffold in Organic and Medicinal Chemistry

The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone in the fields of organic and medicinal chemistry. nih.govijarsct.co.ineurekaselect.com Its unique structural and electronic properties make it a "privileged scaffold," meaning it is a recurring motif in a wide array of biologically active compounds. researchgate.netresearchgate.net The thiazole nucleus is present in numerous natural products, pharmaceuticals, and agrochemicals, demonstrating its versatility and importance. researchgate.netslideshare.net

The significance of the thiazole scaffold stems from several key factors:

Diverse Biological Activities: Thiazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and antifungal activities. researchgate.netnih.govnih.gov This wide range of bioactivity makes them attractive targets for drug discovery and development.

Structural Versatility: The thiazole ring can be readily functionalized at various positions, allowing for the synthesis of a vast library of derivatives with tailored properties. nih.gov This adaptability is crucial for optimizing the biological activity and pharmacokinetic profiles of drug candidates. researchgate.net

Role in Natural Products: The thiazole ring is a key component of many naturally occurring compounds, most notably thiamine (B1217682) (Vitamin B1), which is essential for numerous cellular processes. nih.gov It is also found in various marine natural products with potent biological activities. researchgate.net

Applications in Materials Science: Beyond pharmaceuticals, thiazole derivatives are utilized in materials science, including the development of conductive polymers, organic light-emitting diodes (OLEDs), and corrosion inhibitors. numberanalytics.com

The Hantzsch thiazole synthesis, a classic condensation reaction, remains a fundamental and widely used method for constructing the thiazole ring system. ijarsct.co.innih.gov Ongoing research continues to explore novel and more efficient synthetic routes to access diverse thiazole derivatives. benthamdirect.com

Contextualization of 2-Chloro-4-(hydroxymethyl)thiazole within Thiazole Chemistry

Within the vast landscape of thiazole chemistry, This compound emerges as a significant and versatile building block. Its structure, featuring a reactive chlorine atom at the 2-position and a hydroxymethyl group at the 4-position, makes it a valuable intermediate for the synthesis of more complex molecules.

The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. pharmaguideline.com This reactivity is a key feature that enables the diversification of the thiazole scaffold. The hydroxymethyl group at the C4 position provides a handle for further chemical transformations, such as oxidation to an aldehyde or carboxylic acid, or conversion to a chloromethyl group for subsequent reactions. prepchem.com

This dual functionality makes this compound a strategic starting material in multi-step syntheses. For instance, it can be used to prepare various substituted thiazoles with potential applications in medicinal chemistry and materials science. The ability to selectively modify both the 2- and 4-positions of the thiazole ring provides chemists with a powerful tool for creating novel compounds with desired properties.

Scope and Research Aims for Comprehensive Investigation of this compound

A comprehensive investigation into this compound would encompass a multifaceted approach, aiming to fully elucidate its chemical properties and explore its potential applications. The primary research aims would include:

Optimization of Synthetic Routes: Developing efficient, scalable, and environmentally benign methods for the synthesis of this compound. This would involve exploring different starting materials and reaction conditions to maximize yield and purity.

Exploration of Reactivity: Systematically studying the reactivity of both the chloro and hydroxymethyl functional groups. This would involve a wide range of reactions to understand the scope and limitations of this building block for creating diverse derivatives.

Spectroscopic and Structural Characterization: Thoroughly characterizing this compound and its derivatives using various spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography to confirm their structures.

Evaluation of Biological Activity: Screening the synthesized derivatives for a range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, to identify potential lead compounds for drug discovery.

Development of Novel Materials: Investigating the use of this compound and its derivatives in the synthesis of new materials with interesting optical, electronic, or thermal properties.

By pursuing these research aims, a deeper understanding of the chemistry of this compound can be achieved, unlocking its full potential as a valuable tool for both academic research and industrial applications.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-chloro-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNOS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGGEOFNOAVTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621199 | |

| Record name | (2-Chloro-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5198-85-6 | |

| Record name | (2-Chloro-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloro-1,3-thiazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Pathways of 2 Chloro 4 Hydroxymethyl Thiazole

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) at the C4 position is a primary alcohol and thus undergoes typical reactions of this functional group, including oxidation, conversion to halomethyl derivatives, esterification, and etherification.

Oxidation Reactions of the Hydroxymethyl Group

The primary alcohol of 2-Chloro-4-(hydroxymethyl)thiazole is susceptible to oxidation to form either the corresponding aldehyde, 2-chloro-4-formylthiazole (B112722), or the carboxylic acid, 2-chloro-thiazole-4-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), are typically employed for the selective oxidation of primary alcohols to aldehydes. The oxidation to the aldehyde is a crucial transformation as it provides a key intermediate for various subsequent reactions, including reductive amination and Wittig reactions. While specific documented examples for the oxidation of this compound are not prevalent in readily available literature, the existence of 2-chloro-4-formylthiazole as a commercially available compound suggests that this transformation is a standard and feasible synthetic step. sigmaaldrich.com

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would be expected to oxidize the hydroxymethyl group directly to the carboxylic acid.

Table 1: Plausible Oxidation Reactions of this compound

| Starting Material | Oxidizing Agent (Hypothetical) | Product |

|---|---|---|

| This compound | Manganese Dioxide (MnO₂) | 2-chloro-4-formylthiazole |

Conversion to Halomethyl Derivatives (e.g., Chloromethylation)

The hydroxyl group of the hydroxymethyl moiety can be readily displaced by a halogen to form a halomethyl derivative. A common method for this transformation is the reaction with a thionyl halide, such as thionyl chloride (SOCl₂), to yield 2-chloro-4-(chloromethyl)thiazole. This reaction proceeds via an intermediate chlorosulfite ester, which then undergoes intramolecular nucleophilic attack by the chloride ion.

This conversion is a synthetically valuable step, as the resulting chloromethyl group is a reactive electrophile that can readily participate in nucleophilic substitution reactions. For instance, a patent for the synthesis of 4-(2-chloroethyl)thiazole-2-carboxylic acid ethyl ester describes a similar transformation where a 4-(2-hydroxyethyl)thiazole derivative is treated with thionyl chloride in dichloromethane (B109758) at 0 °C to obtain the corresponding chloroethyl derivative. google.com A similar protocol would be applicable to this compound.

Table 2: Conversion of this compound to a Halomethyl Derivative

| Reactant | Reagent | Product |

|---|

Esterification and Etherification Reactions

As a primary alcohol, the hydroxymethyl group of this compound can undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. The hydroxymethyl group's ability to undergo such conjugation reactions makes it a useful handle for creating prodrugs or for attaching the molecule to polymer supports. nanobioletters.com

Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or under acidic conditions with another alcohol. These reactions allow for the introduction of a wide variety of ester and ether functionalities, thereby modifying the steric and electronic properties of the molecule.

Reactivity at the Thiazole (B1198619) Ring Positions

The thiazole ring in this compound exhibits reactivity characteristic of this heterocyclic system, influenced by the substituents at positions 2 and 4.

Nucleophilic Substitution at Position 2 (Chloro- Group)

The chlorine atom at the C2 position of the thiazole ring is susceptible to nucleophilic aromatic substitution. This reactivity is due to the electron-withdrawing nature of the nitrogen atom in the thiazole ring, which activates the C2 position towards attack by nucleophiles. A wide range of nucleophiles, including amines, thiols, and alkoxides, can displace the chloride ion.

The synthesis of 2-aminothiazole (B372263) derivatives is a well-established area of research, often utilizing the Hantzsch thiazole synthesis. nanobioletters.comderpharmachemica.comresearchgate.net However, nucleophilic substitution on pre-formed 2-chlorothiazoles provides an alternative and versatile route. For example, reactions with primary or secondary amines would yield the corresponding 2-amino-4-(hydroxymethyl)thiazole derivatives. These reactions are often carried out in a suitable solvent, sometimes with the addition of a base to neutralize the liberated hydrochloric acid. The synthesis of various 2-aminothiazole derivatives highlights the utility of this reaction pathway. nih.govnih.gov

Table 3: Examples of Nucleophilic Substitution at the C2 Position

| Substrate | Nucleophile | Product |

|---|---|---|

| This compound | Ammonia | 2-Amino-4-(hydroxymethyl)thiazole |

| This compound | Piperidine | 2-(Piperidin-1-yl)-4-(hydroxymethyl)thiazole |

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring can undergo electrophilic aromatic substitution, with the C5 position being the most favored site for attack. This is because the sulfur atom at position 1 can stabilize the resulting cationic intermediate (sigma complex) through its lone pair of electrons.

However, in the case of this compound, the thiazole ring is deactivated towards electrophilic attack. This is due to the strong electron-withdrawing inductive effect of the chlorine atom at the C2 position. This deactivation makes electrophilic substitution reactions such as nitration, sulfonation, or Friedel-Crafts reactions difficult to achieve under standard conditions. While the hydroxymethyl group at C4 is a weak activating group, its influence is generally not sufficient to overcome the deactivating effect of the C2-chloro substituent. Therefore, electrophilic aromatic substitution on the thiazole ring of this compound is not a commonly employed synthetic strategy. Any potential reaction would still be expected to show a preference for the C5 position, should it occur.

Metalation and Carbanion Chemistry at Position 4 (e.g., Aldol-type Reactions)

The thiazole ring possesses distinct electronic properties that influence its reactivity. The C2 position is the most electron-deficient and susceptible to deprotonation by strong bases like organolithium reagents. pharmaguideline.com In contrast, the C5 position is the primary site for electrophilic substitution, while the C4 position is considered relatively neutral. pharmaguideline.comwordpress.com

Direct deprotonation at the C4 position of the thiazole ring to form a carbanion is challenging due to the lower acidity of the C4-H bond compared to the C2-H bond. pharmaguideline.com However, the formation of carbanions at the α-carbon of substituents at the C4 position is a viable strategy for subsequent carbon-carbon bond formation. Carbanions are potent nucleophiles that readily participate in reactions such as substitutions and additions to carbonyl groups. siue.edu

In the context of this compound, the hydroxyl group is not directly amenable to forming a carbanion. However, it can be oxidized to the corresponding aldehyde, 2-chloro-4-formylthiazole. This aldehyde can then serve as an electrophile in Aldol-type reactions.

Aldol-Type Reactions:

The Aldol reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In a mixed or crossed Aldol reaction, two different carbonyl compounds are reacted. libretexts.orgpressbooks.pub For a successful crossed Aldol reaction with minimal side products, one of the carbonyl compounds should be unable to form an enolate, such as an aldehyde with no α-hydrogens. libretexts.org

While direct deprotonation of the C4 position of the thiazole ring is not typical, the generation of a carbanion on a carbon atom attached to the C4 position allows for Aldol-type condensations. For instance, the oxidation of the hydroxymethyl group of this compound to the corresponding aldehyde would create a key intermediate. This thiazole-4-carbaldehyde derivative can then react with an enolate generated from another ketone or aldehyde.

Hypothetical Aldol-Type Reaction Pathway:

Oxidation: The primary alcohol of this compound is oxidized to 2-chloro-4-formylthiazole using a suitable oxidizing agent.

Enolate Formation: A ketone, such as acetone, is treated with a base (e.g., sodium hydroxide (B78521) or lithium diisopropylamide) to generate the corresponding enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2-chloro-4-formylthiazole.

Protonation: The resulting alkoxide is protonated to yield the β-hydroxy ketone adduct.

Dehydration (Condensation): Subsequent heating can lead to the elimination of a water molecule to form an α,β-unsaturated ketone, the final Aldol condensation product. masterorganicchemistry.com

This strategy allows for the extension of the carbon framework at the C4 position, providing a pathway to a diverse range of derivatives.

Derivatization for Structural Diversity and Functional Exploration

The derivatization of this compound is a key strategy for exploring structure-activity relationships and developing new functional molecules. nih.gov The presence of three reactive sites—the chloro group at C2, the hydroxymethyl group at C4, and the thiazole ring itself—offers numerous possibilities for modification.

The 2-chloro substituent can be displaced by various nucleophiles, and the hydroxymethyl group can be transformed into a wide array of functional groups. nih.gov This versatility makes this compound a valuable starting material for the synthesis of compounds with potential applications in medicinal chemistry and materials science. chemimpex.comnih.gov

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Oxidation of Hydroxymethyl Group | PCC, DMP, Swern Oxidation | Aldehyde, Carboxylic Acid |

| Esterification of Hydroxymethyl Group | Acyl chloride, Pyridine | Ester |

| Etherification of Hydroxymethyl Group | Alkyl halide, NaH | Ether |

| Halogenation of Hydroxymethyl Group | SOCl₂, PBr₃ | Alkyl Halide |

| Nucleophilic Aromatic Substitution at C2 | Amines, Thiols, Alkoxides | Substituted Amines, Thioethers, Ethers |

| Suzuki Coupling at C2 | Arylboronic acid, Pd catalyst | 2-Arylthiazole |

| Heck Coupling | Alkenes, Pd catalyst | Alkenylated thiazole |

Research has shown that derivatives of 2,4-disubstituted thiazoles can act as modulators of cellular development. nih.gov For example, the synthesis and biological evaluation of a series of 2,4-disubstituted thiazoles revealed that analogues with longer, more bulky hydrophobic side chains exhibited enhanced activity in inducing the differentiation of human pluripotent stem cells. nih.gov This highlights the importance of systematic derivatization to probe the structural requirements for a desired biological function.

Furthermore, the thiazole core is a key component in many pharmaceutical agents, including anti-inflammatory and antimicrobial drugs. chemimpex.compharmaguideline.com The ability to functionalize this compound at multiple positions allows for the generation of large compound libraries for high-throughput screening and the discovery of new therapeutic leads. The synthesis of di-, tri-, and tetrathiazole moieties has been explored to develop new antimicrobial agents. nih.gov

The development of efficient synthetic protocols for the derivatization of the thiazole scaffold remains an active area of research. mdpi.com For instance, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the C-H functionalization of thiazoles, enabling the introduction of aryl and alkenyl groups at specific positions. wordpress.commdpi.comresearchgate.net These advanced synthetic methods further expand the accessible chemical space for derivatives of this compound.

Biological Activities and Associated Mechanisms of Action

Antimicrobial Activity

Thiazole (B1198619) derivatives have been widely investigated for their potential to combat microbial infections. The thiazole ring is a key structural feature in some clinically used antimicrobial agents. Research has explored their efficacy against a spectrum of pathogens, including both bacteria and fungi.

Antibacterial Efficacy and Spectrum

Antifungal Properties

Several studies have highlighted the potential of thiazole compounds as antifungal agents, particularly against Candida species, which are common causes of opportunistic fungal infections. The mechanism of action is often linked to the inhibition of enzymes crucial for fungal cell wall or membrane integrity. Despite the promising antifungal activity observed in the broader class of thiazole derivatives, specific data on the antifungal properties of 2-Chloro-4-(hydroxymethyl)thiazole against Candida strains is not documented in the reviewed literature.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of thiazole derivatives are believed to stem from various mechanisms. One of the proposed mechanisms is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. Another potential target is 14α-lanosterol demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. While these mechanisms are plausible for thiazole compounds in general, their specific relevance to the antimicrobial action of this compound has not been experimentally verified.

Anticancer Activity

The thiazole scaffold is a prominent feature in a number of anticancer drugs and experimental agents, indicating its importance in the development of new cancer therapies.

Cytotoxicity Against Various Cancer Cell Lines

Numerous studies have reported the cytotoxic effects of various thiazole derivatives against a wide range of cancer cell lines. However, specific IC50 values, which measure the concentration of a compound required to inhibit the growth of 50% of cancer cells, are not available for this compound. The anticancer activity of these compounds is often linked to their ability to induce programmed cell death, or apoptosis, in cancer cells.

Molecular Targets and Pathways in Antineoplastic Action

A significant body of research points to the inhibition of tubulin polymerization as a primary mechanism of anticancer activity for many thiazole-containing compounds. Tubulin is a protein that assembles into microtubules, which are critical for cell division. By disrupting this process, these compounds can halt the proliferation of cancer cells. Other molecular targets for thiazole derivatives include enzymes like ubiquitin-specific protease 7 (USP7) and kinases such as PI3K/mTOR, which are involved in cancer cell survival and growth pathways. The specific molecular targets and pathways affected by this compound have not been elucidated.

Other Investigated Biological Activities of Thiazole Derivatives

The thiazole ring is a prominent structural motif in a multitude of biologically active compounds, exhibiting a wide array of pharmacological effects. researchgate.netnih.gov Researchers have extensively explored its potential in developing novel therapeutic agents for various diseases. nih.gov

Anti-inflammatory Properties

Thiazole derivatives have demonstrated notable anti-inflammatory properties by targeting key mediators of the inflammatory cascade. nih.govresearchgate.net Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The arachidonic acid pathway, which involves cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a critical driver of inflammation. researchgate.net

Studies have shown that certain thiazole derivatives can effectively inhibit COX and LOX enzymes, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. researchgate.net For instance, a series of 4-arylthiazole acetic acid and 2-aminothiazole (B372263) derivatives were found to suppress carrageenin-induced paw edema in rats, a common model for acute inflammation. who.int Two compounds from this series, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid, exhibited strong anti-inflammatory effects. who.int Furthermore, some synthetic thiazole compounds have shown significant reductions in paw edema, with certain derivatives achieving up to 44% inhibition in the carrageenan test. niscpr.res.in The anti-inflammatory potential of thiazole derivatives underscores their promise in the development of new treatments for inflammatory disorders. nih.gov

Table 1: Investigated Anti-inflammatory Activity of Select Thiazole Derivatives

| Compound/Derivative Class | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| 4-Arylthiazole acetic acid and 2-aminothiazole derivatives | Carrageenin-induced rat paw edema | Strong suppression of paw edema formation. | who.int |

| Substituted phenyl thiazoles | Carrageenan and formalin-induced edema | Significant anti-inflammatory activity, with up to 44% inhibition in the carrageenan test. | niscpr.res.in |

| General Thiazole Derivatives | Inhibition of COX and LOX enzymes | Potent inhibition of key inflammatory enzymes. | researchgate.net |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-induced pro-inflammatory cytokine production in RAW264.7 cells | Effective inhibition of NO, IL-6, and TNF-α release. | nih.govrsc.org |

Antiviral Potentials (e.g., Anti-HIV)

The emergence of viral infections and the development of drug resistance necessitate the discovery of novel antiviral agents. growingscience.com Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of antiviral activities, including against Human Immunodeficiency Virus (HIV). nih.govnih.gov

The thiazole scaffold is a key component in several FDA-approved drugs, including the antiretroviral drug Ritonavir. mdpi.com This highlights the potential of the thiazole ring in the design of effective antiviral therapies. Research has shown that thiazole derivatives can inhibit various stages of the viral life cycle. For example, some thiazole-containing compounds have been reported to exhibit potent activity against HIV-1 by targeting viral enzymes essential for replication. nih.gov The versatility of the thiazole nucleus allows for the synthesis of diverse derivatives with the potential to overcome drug resistance and offer improved therapeutic outcomes for viral diseases. growingscience.com

Table 2: Reported Antiviral Activity of Thiazole Derivatives

| Virus | Compound/Derivative Class | Mechanism/Target (if known) | Reference |

|---|---|---|---|

| Human Immunodeficiency Virus (HIV) | Ritonavir (marketed drug) | Protease inhibitor | mdpi.com |

| General Viruses | Thiazole derivatives | Inhibition of various viral replication stages | nih.govgrowingscience.comnih.gov |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases. researchgate.net Thiazole derivatives have been investigated for their antioxidant properties, with many compounds demonstrating significant radical scavenging activity. mdpi.comnih.govnih.gov

The antioxidant capacity of thiazole derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. rsc.org Studies have shown that the incorporation of phenolic fragments into the thiazole structure can enhance its antioxidant activity. mdpi.com For instance, a series of novel thiazole derivatives with phenolic substituents exhibited potent antioxidant effects, with some compounds showing higher activity than the standard antioxidant 4-methyl-2,6-di-tert-butylphenol. mdpi.com The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant potential of these compounds. rsc.orgnih.gov The findings from these studies suggest that thiazole derivatives are a promising scaffold for the development of novel antioxidants to combat oxidative stress-related diseases. nih.gov

Table 3: Antioxidant Activity of Representative Thiazole Derivatives

| Compound/Derivative Class | Assay | Key Findings | Reference |

|---|---|---|---|

| Thiazole derivatives with phenolic fragments | Radical cation scavenging (ABTS), Ferric reducing capacity | Activity exceeded that of 4-methyl-2,6-di-tert-butylphenol. | mdpi.com |

| Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate | DPPH radical scavenging assay | IC50 value of 64.75 ppm, indicating active antioxidant properties. | nih.govnih.gov |

| Catechol hydrazinyl-thiazole (CHT) | ABTS and DPPH radical scavenging assays | Showed stronger scavenging activity than the reference antioxidants Trolox and ascorbic acid. | mdpi.com |

Structure-Activity Relationship (SAR) Studies and Molecular Design

The systematic investigation of how chemical structure relates to biological activity is fundamental in medicinal chemistry for the rational design of more potent and selective drugs. mdpi.com

Influence of Substituents on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies of thiazole derivatives have provided valuable insights into the key structural features required for their biological activities. mdpi.com The nature and position of substituents on the thiazole ring can significantly influence their potency and selectivity.

For example, in the context of anti-inflammatory activity, studies on a series of 4-arylthiazole acetic acid derivatives revealed that the nature of the substituent on the aryl ring and the amino group at the 2-position played a crucial role in their efficacy. who.int Similarly, for antimicrobial activity, the presence of electron-withdrawing or electron-donating groups on the phenyl ring attached to the thiazole nucleus has been shown to modulate the biological effect. nih.gov For instance, in a series of 2,4-disubstituted thiazoles, compounds bearing nitro (NO2) and methoxy (B1213986) (OCH3) groups at the para position of the phenyl ring exhibited significantly improved antimicrobial activity. researchgate.net These SAR studies are instrumental in guiding the design of new thiazole derivatives with enhanced therapeutic properties. mdpi.com

Computational Docking and Ligand-Protein Interactions

Computational methods, particularly molecular docking, have become indispensable tools in modern drug discovery to predict and analyze the binding of small molecules to their biological targets. niscpr.res.inrsc.org These techniques provide a three-dimensional view of the ligand-protein interactions at the atomic level, offering insights into the mechanism of action and guiding the design of more effective inhibitors. mdpi.com

Molecular docking studies have been widely employed to understand the binding modes of thiazole derivatives to various protein targets. For instance, docking studies of thiazole derivatives into the active site of enzymes like glucosamine-6-phosphate synthase have helped to rationalize their antimicrobial activity. researchgate.net These studies have shown that substituents like nitro and methoxy groups can form specific hydrogen bonds and other interactions with key amino acid residues in the active site, thereby explaining their enhanced inhibitory potency. researchgate.net Similarly, docking studies have been used to predict the binding affinities of thiazole derivatives to anticancer targets, such as breast cancer-related proteins, providing a basis for the development of novel anticancer agents. niscpr.res.inrsc.org The integration of computational docking with experimental studies accelerates the drug discovery process by enabling a more targeted and rational approach to lead optimization. mdpi.com

Development of Thiazole-Based Pharmacophores

The strategic importance of this compound lies in its utility as a versatile starting material for the construction of complex thiazole-containing pharmacophores. The chloro and hydroxymethyl substituents serve as synthetic handles that can be readily modified to introduce a variety of functional groups, leading to the generation of diverse molecular libraries for biological screening.

A prime example of the successful application of a thiazole-based pharmacophore derived from a related structure is the HIV protease inhibitor, Ritonavir . A key intermediate in the synthesis of Ritonavir is 2-isopropyl-4-(methylaminomethyl)thiazole. google.comgoogle.com A patented synthetic route to this crucial intermediate starts from 2-isopropyl-4-hydroxymethylthiazole, a close analog of the title compound. This process involves the chlorination of the hydroxymethyl group to yield 2-isopropyl-4-chloromethylthiazole, which is subsequently displaced by methylamine. google.com This highlights how the hydroxymethyl group on the thiazole ring is a critical functional handle for building the side chains necessary for potent biological activity.

Another significant class of drugs that showcases the importance of the thiazole scaffold is kinase inhibitors . The 2-aminothiazole moiety, in particular, has been identified as a novel and effective template for the development of potent kinase inhibitors. nih.gov A prominent example is Dasatinib , a dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and certain types of acute lymphoblastic leukemia. nih.gov While the direct synthesis of Dasatinib from this compound is not the primary route, the core structure of Dasatinib features a 2-aminothiazole ring. The functional groups on this compound, the chloro and hydroxymethyl groups, can be chemically manipulated to introduce the necessary amine and other substituents required for kinase inhibition. For instance, the chloro group can be substituted with an amine, and the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid to allow for further elaboration of the molecule. This versatility makes this compound a highly valuable starting material for the synthesis of novel kinase inhibitors.

The development of these and other thiazole-based pharmacophores underscores the strategic importance of building blocks like this compound in medicinal chemistry. The ability to readily modify its structure provides a powerful tool for the exploration of structure-activity relationships and the optimization of lead compounds.

| Drug | Therapeutic Class | Target | Role of Thiazole |

| Ritonavir | Antiviral (HIV Protease Inhibitor) | HIV Protease | The thiazole ring is a key component of the side chain that interacts with the enzyme's active site. |

| Dasatinib | Anticancer (Kinase Inhibitor) | Src/Abl Kinases | The 2-aminothiazole core acts as a scaffold for binding to the kinase domain. |

The exploration of derivatives from this compound continues to be an active area of research. For example, various 2,4-disubstituted thiazole derivatives have been synthesized and investigated for their potential to modulate cellular development. nih.gov Studies have shown that modifications to the substituents on the thiazole ring can significantly impact biological activity, further highlighting the importance of this scaffold in the design of new therapeutic agents. nih.gov The reactivity of the chloro group and the versatility of the hydroxymethyl group make this compound an ideal starting point for generating a wide array of novel thiazole derivatives with potential applications in various disease areas.

Computational and Spectroscopic Characterization

Spectroscopic Elucidation and Advanced Analytical Techniques

Spectroscopic techniques are fundamental in verifying the identity and purity of 2-Chloro-4-(hydroxymethyl)thiazole. Each method offers unique insights into different aspects of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

While specific, experimentally verified NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on the molecular structure and analysis of related thiazole (B1198619) compounds. chemicalbook.comresearchgate.net

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals:

A singlet for the proton on the thiazole ring (C5-H), anticipated to appear in the aromatic region, likely around 7.0-7.5 ppm.

A doublet or a singlet for the methylene (B1212753) protons (-CH₂OH), which would be influenced by the adjacent hydroxyl group. This signal is expected in the range of 4.5-4.8 ppm.

A triplet or broad singlet for the hydroxyl proton (-OH), the chemical shift of which is highly dependent on solvent and concentration but typically appears between 2.0 and 5.0 ppm.

¹³C-NMR Spectroscopy: The carbon NMR spectrum should display four signals corresponding to the four unique carbon atoms in the molecule:

The C2 carbon, bonded to both chlorine and nitrogen, is expected to be the most downfield of the ring carbons, likely appearing in the 150-160 ppm region.

The C4 carbon, attached to the hydroxymethyl group, would likely resonate in the 145-155 ppm range.

The C5 carbon of the thiazole ring is anticipated to have a chemical shift in the range of 115-125 ppm.

The hydroxymethyl carbon (-CH₂OH) signal is expected to be the most upfield, typically in the 55-65 ppm region.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | ~7.0 - 7.5 | Singlet, Thiazole ring proton (C5-H) |

| ¹H | ~4.5 - 4.8 | Singlet/Doublet, Methylene protons (-CH₂) |

| ¹H | ~2.0 - 5.0 | Broad singlet, Hydroxyl proton (-OH) |

| ¹³C | ~150 - 160 | Thiazole ring carbon (C2) |

| ¹³C | ~145 - 155 | Thiazole ring carbon (C4) |

| ¹³C | ~115 - 125 | Thiazole ring carbon (C5) |

| ¹³C | ~55 - 65 | Methylene carbon (-CH₂OH) |

Note: These are predicted values based on typical ranges for similar functional groups and thiazole derivatives; actual experimental values may vary.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Key expected vibrational frequencies include:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

C-H Stretch: Aromatic C-H stretching from the thiazole ring is expected around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methylene group would appear just below 3000 cm⁻¹.

C=N Stretch: The carbon-nitrogen double bond within the thiazole ring typically shows a medium to strong absorption band at 1500-1600 cm⁻¹.

C-O Stretch: The carbon-oxygen single bond of the primary alcohol is expected to produce a strong band in the 1000-1260 cm⁻¹ region.

C-S Stretch: Vibrations involving the carbon-sulfur bond of the thiazole ring are typically weaker and found in the fingerprint region, often around 600-800 cm⁻¹.

C-Cl Stretch: The carbon-chlorine bond vibration is expected to show a medium to strong absorption in the 600-800 cm⁻¹ range.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C=N (Thiazole) | 1500 - 1600 | Medium-Strong |

| C-O (Alcohol) | 1000 - 1260 | Strong |

| C-Cl | 600 - 800 | Medium-Strong |

| C-S (Thiazole) | 600 - 800 | Weak-Medium |

Note: Predicted values are based on standard functional group absorption regions. nih.govresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. For this compound, absorption bands in the UV region are expected due to the conjugated π-system of the thiazole ring. acs.org While a specific spectrum for this compound is not documented in readily available literature, thiazole and its derivatives typically exhibit π→π* transitions at wavelengths between 230 and 270 nm. The presence of the chlorine and hydroxymethyl substituents may cause a slight shift in the absorption maximum (λmax).

Mass Spectrometry (MS and LC-MS)

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₄H₄ClNOS), the calculated molecular weight is approximately 149.6 g/mol . calpaclab.com In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 149. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 151 with about one-third the intensity of the M⁺ peak would be a definitive feature. Further fragmentation would likely involve the loss of the hydroxymethyl group (-CH₂OH) or the chlorine atom.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure

Single Crystal X-ray Diffraction (SC-XRD) provides unambiguous proof of a molecule's three-dimensional structure in the solid state, yielding precise bond lengths, bond angles, and crystal packing information. As of now, a published crystal structure for this compound is not available in the common crystallographic databases. If a suitable single crystal were grown, SC-XRD analysis could confirm the planarity of the thiazole ring and detail the conformation of the hydroxymethyl substituent. It would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing. researchgate.net

Quantum Chemical and Computational Studies

In the absence of complete experimental data, quantum chemical calculations, such as those using Density Functional Theory (DFT), serve as powerful predictive tools. mdpi.comnist.gov Such studies on this compound could be employed to:

Optimize Molecular Geometry: Calculate the most stable three-dimensional conformation, including bond lengths and angles.

Predict Spectroscopic Data: Simulate IR and NMR spectra to aid in the interpretation of experimental results. The calculated vibrational frequencies from DFT can be correlated with experimental IR bands, and predicted NMR chemical shifts can help assign signals in the experimental spectrum.

Analyze Electronic Properties: Determine the distribution of electron density, calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and create electrostatic potential maps to predict sites of reactivity.

While specific computational studies on this compound are not prominent in the literature, the methodologies are well-established for thiazole derivatives and would provide significant insight into its physicochemical properties. mdpi.com

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry, utilized to determine the optimized geometry and electronic properties of molecules like this compound. By employing methods such as B3LYP with a basis set like 6-311++G(d,p), researchers can calculate the most stable three-dimensional arrangement of atoms in the molecule. These calculations provide precise bond lengths, bond angles, and dihedral angles.

| Property | Representative Calculated Value |

| Total Energy | Varies based on functional/basis set |

| Dipole Moment | ~2-4 Debye |

| C2-Cl Bond Length | ~1.75 Å |

| C4-C (hydroxymethyl) Bond Length | ~1.50 Å |

| Thiazole Ring Bond Angles | ~110-117° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Reactivity

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For thiazole derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the π-conjugated system of the thiazole ring and adjacent substituents. mdpi.com In this compound, the electronegative chlorine atom and the oxygen of the hydroxymethyl group would influence the electron density distribution of these orbitals, thereby affecting its reactivity in chemical reactions. researchgate.netmdpi.com Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, are derived from HOMO and LUMO energies to quantify the molecule's reactive nature. nih.gov

| Parameter | Definition | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Determines chemical reactivity and stability |

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO) / 2 | Measures the power of an atom to attract electrons |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). wisc.edu This delocalization, or hyperconjugative interaction, stabilizes the molecule. The stabilization energy (E2) associated with these interactions can be quantified. ijnc.ir

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | π(C2-S) | Representative value: ~20-30 |

| LP(1) S | σ(C2-N) | Representative value: ~5-10 |

| LP(2) O | σ(C4-C_hydroxymethyl) | Representative value: ~2-5 |

| π(C4-C5) | π(C2-N) | Representative value: ~15-25 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. researchgate.net

In an MEP map of this compound, regions of negative potential (typically colored red) are expected around the electronegative atoms: the nitrogen of the thiazole ring, the chlorine atom, and the oxygen of the hydroxymethyl group. nih.govresearchgate.net These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms, indicating sites prone to nucleophilic attack. nih.govsemanticscholar.org The MEP map provides a clear, intuitive guide to the reactive sites of the molecule, which is invaluable for predicting its interaction with biological targets or other reagents. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, which has a rotatable hydroxymethyl group, MD simulations can explore its different possible conformations and their relative stabilities.

By simulating the molecule's movement in a solvent (like water) at a given temperature and pressure, researchers can understand how it behaves in a more realistic environment. This is particularly important for predicting how the molecule might bind to a biological target, such as an enzyme's active site. nih.gov MD simulations can reveal key intermolecular interactions, like hydrogen bonds, that stabilize the molecule within a binding pocket. nih.gov The results from these simulations, including analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), provide insights into the stability of the molecule and its complexes, which is crucial for drug design and development. nih.gov

Advanced Applications in Synthetic Organic Chemistry and Drug Discovery

2-Chloro-4-(hydroxymethyl)thiazole as a Versatile Synthetic Intermediate

This compound is a bifunctional molecule whose utility stems from the distinct reactivity of its two functional groups: the chloro group at the 2-position and the hydroxymethyl group at the 4-position. This dual functionality allows for selective and sequential reactions, making it a highly adaptable building block in multi-step syntheses.

The chlorine atom at the 2-position of the thiazole (B1198619) ring is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of substituents, including amines, thiols, and alkoxides, thereby enabling the generation of diverse 2-substituted thiazole derivatives. This reactivity is a common feature exploited in the synthesis of pharmacologically active thiazoles.

The hydroxymethyl group at the 4-position offers another site for chemical modification. It can be oxidized to form the corresponding aldehyde or carboxylic acid, which can then participate in various condensation and coupling reactions. Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide (e.g., a chloromethyl group), facilitating nucleophilic displacement to introduce further complexity. nih.gov The synthesis of the related 4-(chloromethyl)thiazole highlights the importance of this functional group interchangeability. nih.gov

Table 2: Key Reactive Sites and Potential Transformations

| Position | Functional Group | Potential Reactions |

| C2 | Chloro | Nucleophilic Aromatic Substitution (SNAr) |

| C4 | Hydroxymethyl | Oxidation (to aldehyde/carboxylic acid), Esterification, Etherification, Conversion to Halomethyl |

Role in the Synthesis of Complex Heterocyclic Systems

The strategic placement of reactive handles on the this compound scaffold makes it an ideal starting material for the construction of more elaborate heterocyclic systems. The ability to selectively functionalize either the C2 or C4 position allows chemists to build fused-ring systems or link the thiazole core to other heterocyclic units.

For instance, the hydroxymethyl group can be transformed into an electrophilic center, which can then react with a nucleophile from a neighboring substituent to forge a new ring. Conversely, the chloro group can be displaced by a nucleophile that is part of another heterocyclic ring, effectively coupling two distinct ring systems. This modular approach is fundamental in combinatorial chemistry and the generation of compound libraries for high-throughput screening. The synthesis of various polynuclear heterocycles containing a thiazole ring demonstrates the broad applicability of such intermediates in creating complex molecular architectures.

Contribution to Drug Development Programs and Lead Optimization

The thiazole ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs, including antibiotics, anti-inflammatory agents, and anticancer therapies. researchgate.net this compound contributes significantly to this field, both as a precursor to established pharmaceuticals and as a template for new drug discovery.

Thiazole-containing intermediates are critical components in the synthesis of several important pharmaceuticals. A notable example is Ritonavir, an antiretroviral medication used to treat HIV/AIDS. nih.gov The complex structure of Ritonavir contains a thiazole moiety, and its synthesis relies on the availability of functionalized thiazole building blocks. google.com

While various synthetic routes to Ritonavir have been developed, they share a common reliance on key thiazole intermediates. google.comgoogle.com For example, 5-hydroxymethylthiazole (B23344) is a documented intermediate in Ritonavir synthesis. manusaktteva.com The closely related this compound serves as a valuable precursor within this class of compounds, as its functional groups can be readily manipulated to yield the specific thiazole fragments required for the total synthesis of the drug.

Beyond its role in synthesizing existing drugs, this compound is an important scaffold for the development of novel therapeutic agents. Its modifiable structure allows medicinal chemists to systematically alter its properties in the process of lead optimization. By synthesizing analogues with different substituents at the 2- and 4-positions, researchers can fine-tune the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. nih.gov

The thiazole scaffold has been successfully incorporated into compounds targeting a wide range of diseases. Research has demonstrated the efficacy of thiazole derivatives as antimicrobial, anticancer, and anti-inflammatory agents. researchgate.netchemimpex.com The versatility of this compound ensures its continued use in drug discovery programs aimed at generating new chemical entities to address unmet medical needs.

Future Research Directions and Unexplored Avenues

Exploration of New Synthetic Pathways for Enhanced Efficiency and Sustainability

The current synthetic routes to 2-Chloro-4-(hydroxymethyl)thiazole and its parent structures often rely on traditional methods that may involve harsh reagents or multiple steps. Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic strategies.

One-Pot and Multi-Component Reactions (MCRs): The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency by reducing waste and saving time. MCRs, which combine three or more reactants in a single step to form a complex product, are particularly promising for constructing diverse thiazole (B1198619) libraries. nih.gov Research into novel MCRs to access the this compound core could accelerate the discovery of new derivatives.

Catalytic Methods: Exploring novel catalytic systems, including metal-based and organocatalysts, can lead to milder reaction conditions and higher yields. For instance, catalytic dehalogenation has been described for other thiazole derivatives and could be adapted. google.com

Green Chemistry Approaches: A shift towards sustainable chemistry is essential. This includes using safer solvents, reducing energy consumption, and utilizing renewable starting materials where possible. Flow chemistry, for example, can offer better control over reaction parameters, leading to improved safety and scalability for the synthesis of thiazole intermediates.

Investigation of Novel Biological Activities and Targets

While this compound is a known precursor to the dual Src/Abl kinase inhibitor Dasatinib, its own bioactivity profile is not well-documented. nih.govnih.gov The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents with diverse activities. pharmaguideline.com

Broad-Spectrum Biological Screening: Future studies should involve comprehensive screening of this compound and its simple derivatives against a wide range of biological targets. Thiazole-containing compounds have shown promise as antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer agents. nih.govontosight.ainih.govresearchgate.net Systematic evaluation could uncover entirely new therapeutic applications.

Anticancer Research: Given the prevalence of the thiazole moiety in anticancer drugs, further investigation is warranted. nih.govresearchgate.net Screening against a panel of cancer cell lines beyond those inhibited by Dasatinib could reveal novel cytotoxic activities or mechanisms of action.

Agrochemical Applications: Thiazole derivatives are also used in agrochemicals as fungicides and herbicides. ontosight.aichemimpex.com The specific structure of this compound could be explored as a lead for developing new crop protection agents.

Advanced Computational Modeling for Predictive Design and Mechanism Elucidation

Computational chemistry offers powerful tools to accelerate the drug discovery process and optimize synthetic routes. Molecular modeling has already been instrumental in understanding how Dasatinib binds to its target kinases. nih.gov

Predictive Drug Design: Techniques like molecular docking and virtual screening can be employed to predict the binding affinity of virtual libraries of this compound derivatives against various protein targets. This in silico approach allows researchers to prioritize the synthesis of compounds with the highest probability of being active, saving significant time and resources.

Mechanism Elucidation: Computational models can be used to study the reaction mechanisms of synthetic pathways. By understanding the transition states and intermediates, reaction conditions can be optimized for higher efficiency and selectivity.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives computationally can help in the early identification of candidates with favorable drug-like properties, reducing late-stage failures in drug development.

Development of Derivatives with Tunable Biological Profiles

The functional groups on this compound—the chloro group at position 2 and the hydroxymethyl group at position 4—are ideal handles for chemical modification. This allows for the systematic development of derivatives with fine-tuned biological and physicochemical properties.

Substitution at the 2-Position: The chlorine atom can be readily displaced by various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution. This position is critical for the activity of many thiazole-based kinase inhibitors and provides a key point for diversification. google.com

Modification of the 4-Position: The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into esters and ethers. These modifications can alter the compound's polarity, solubility, and ability to form hydrogen bonds, which can significantly impact its biological activity and pharmacokinetic profile.

Structure-Activity Relationship (SAR) Studies: By creating a focused library of derivatives with systematic modifications at these positions, detailed SAR studies can be conducted. This will provide a clear understanding of how specific structural features influence biological activity, leading to the rational design of more potent and selective compounds. nih.gov The development of Dasatinib itself is a testament to how iterative optimization of a thiazole template can lead to a highly effective drug. nih.gov

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 5198-85-6 |

| Molecular Formula | C4H4ClNOS |

| Molecular Weight | 149.6 g/mol |

| IUPAC Name | (2-chloro-1,3-thiazol-4-yl)methanol |

| Appearance | Solid |

| Storage Temperature | 2-8°C |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-Chloro-4-(hydroxymethyl)thiazole, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Hantzsch condensation, adapting protocols from similar thiazole derivatives. For example, thiosemicarbazones may react with α-bromo ketones under reflux in ethanol (70–80°C) for 6–8 hours, followed by purification via column chromatography . Optimization includes adjusting solvent polarity (e.g., PEG-400 for improved yield ) and using catalysts like Bleaching Earth Clay (pH 12.5) to enhance regioselectivity . Monitoring via TLC (hexane:ethyl acetate, 7:3) ensures reaction completion .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology :

- Spectroscopy : Use -NMR to confirm the hydroxymethyl group (δ ~4.6 ppm, singlet for -CHOH) and thiazole ring protons (δ 7.2–8.1 ppm) . IR spectroscopy identifies O-H stretching (~3400 cm) and C-Cl bonds (~750 cm) .

- Chromatography : HPLC with a C18 column (acetonitrile:water, 60:40) validates purity (>95%) .

- Elemental Analysis : Match calculated vs. observed C, H, N, and S percentages to confirm molecular formula .

Q. What safety precautions are critical when handling this compound?

- Guidelines :

- Use PPE (gloves, goggles) to avoid skin/eye contact, as chlorinated thiazoles may release toxic HCl fumes under heat .

- Work in a fume hood due to potential respiratory irritation (WGK 3 hazard rating) .

- Store in airtight containers at 4°C to prevent hydrolysis of the hydroxymethyl group .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity and biological activity of this compound?

- Approach :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., Leishmania major trypanothione reductase) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites for derivatization (e.g., hydroxymethyl oxidation to carboxyl groups) .

- QSAR Models : Corstrate substituent effects (e.g., Cl vs. NO at position 4) with bioactivity data to design analogs with enhanced potency .

Q. What strategies resolve contradictions in reported biological activity data for thiazole derivatives?

- Analysis Framework :

- Standardized Assays : Re-evaluate antimicrobial activity using CLSI guidelines for MIC determination to minimize inter-lab variability .

- Metabolic Stability Tests : Use hepatic microsomes to assess if discrepancies arise from differential metabolism (e.g., CYP450-mediated oxidation) .

- Structural Confirmation : Cross-validate NMR and X-ray crystallography data to rule out isomerism or impurities affecting activity .

Q. How can the hydroxymethyl group in this compound be functionalized for targeted drug delivery?

- Synthetic Pathways :

- Esterification : React with succinic anhydride in DMF to form a prodrug activated by esterases .

- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to attach PEG chains or antibody conjugates .

- Oxidation : Convert -CHOH to -COOH using Jones reagent for improved solubility and ionic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.